molecular formula C18H32O4 B12655129 Tetradecyl hydrogen fumarate CAS No. 45267-59-2

Tetradecyl hydrogen fumarate

Cat. No.: B12655129
CAS No.: 45267-59-2
M. Wt: 312.4 g/mol
InChI Key: DQHWXDMKGYBSRD-CCEZHUSRSA-N
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Description

Tetradecyl hydrogen fumarate is an organic compound that belongs to the class of esters. It is derived from fumaric acid and tetradecanol. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This compound, in particular, has applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecyl hydrogen fumarate typically involves the esterification of fumaric acid with tetradecanol. This reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl hydrogen fumarate can undergo various chemical reactions including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Substitution: The ester group can be substituted by nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Fumaric acid and tetradecanoic acid.

    Reduction: Tetradecanol and fumaric acid derivatives.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Tetradecyl hydrogen fumarate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of skin conditions and as a drug delivery agent.

    Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of tetradecyl hydrogen fumarate involves its interaction with cellular membranes and proteins. The ester can penetrate cell membranes and interact with intracellular targets, leading to various biological effects. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Known for its use in the treatment of multiple sclerosis and psoriasis.

    Diethyl fumarate: Used in organic synthesis and as a plasticizer.

    Tetradecyl hydrogen sulfate: An anionic surfactant used in industrial applications.

Uniqueness

Tetradecyl hydrogen fumarate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its long alkyl chain provides hydrophobic characteristics, making it suitable for use in formulations requiring water-repellent properties. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry.

Properties

CAS No.

45267-59-2

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

(E)-4-oxo-4-tetradecoxybut-2-enoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20/h14-15H,2-13,16H2,1H3,(H,19,20)/b15-14+

InChI Key

DQHWXDMKGYBSRD-CCEZHUSRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C=CC(=O)O

Origin of Product

United States

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